molecular formula C6H6BrNO B1522160 2-Bromo-4-methylpyridin-3-ol CAS No. 1227578-74-6

2-Bromo-4-methylpyridin-3-ol

Cat. No. B1522160
M. Wt: 188.02 g/mol
InChI Key: TYLUWWMFDQJTRR-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpyridin-3-ol is a chemical compound with the CAS Number: 1227578-74-6. Its molecular weight is 188.02 and its linear formula is C6H6BrNO .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-methylpyridin-3-ol is 1S/C6H6BrNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 . This indicates that the molecule consists of a pyridine ring with a bromine atom at the 2-position, a methyl group at the 4-position, and a hydroxyl group at the 3-position.


Physical And Chemical Properties Analysis

2-Bromo-4-methylpyridin-3-ol is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

1. Field: Chemistry 2-Bromo-4-methylpyridin-3-ol is a chemical compound with the molecular formula C6H6BrNO . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

2. Application One application of 2-Bromo-4-methylpyridin-3-ol is in the synthesis of novel pyridine-based derivatives via the Suzuki cross-coupling reaction .

3. Method of Application The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids produced these novel pyridine derivatives . This reaction was catalyzed by palladium .

4. Results The Suzuki cross-coupling reaction resulted in a series of novel pyridine derivatives in moderate to good yield . Density functional theory (DFT) studies were carried out for the pyridine derivatives using B3LYP/6-31G (d,p) basis with the help of GAUSSIAN 09 suite programme . The frontier molecular orbitals analysis, reactivity indices, molecular electrostatic potential and dipole measurements with the help of DFT methods, described the possible reaction pathways and potential candidates as chiral dopants for liquid crystals .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-bromo-4-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLUWWMFDQJTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660577
Record name 2-Bromo-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-methylpyridin-3-ol

CAS RN

1227578-74-6
Record name 2-Bromo-4-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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